molecular formula C19H20N2O4 B12176639 4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12176639
M. Wt: 340.4 g/mol
InChI Key: SACVZRMVADFTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole derivative characterized by three methoxy substituents (at positions 4 and 7 of the indole core and the 3-position of the phenyl ring) and a methyl group at the indole’s 1-position.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4,7-dimethoxy-N-(3-methoxyphenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-21-15(19(22)20-12-6-5-7-13(10-12)23-2)11-14-16(24-3)8-9-17(25-4)18(14)21/h5-11H,1-4H3,(H,20,22)

InChI Key

SACVZRMVADFTTG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxyindole and 3-methoxyaniline.

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on indole-2-carboxamide derivatives from the provided evidence, highlighting structural variations, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Variations

Compound Name Substituents (Indole Core) Aryl Amide Substituent Key Functional Groups Molecular Weight (g/mol)
4,7-Dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide 4,7-di-OCH3, 1-CH3 3-methoxyphenyl Methoxy, Methyl, Carboxamide ~370 (estimated*)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F 4-benzoylphenyl Fluoro, Benzophenone 358.36
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-F 2-(4-methylbenzoyl)phenyl Fluoro, Methylbenzoyl 372.38
1-(4-Methoxyphenyl)-N-(6-(2-methylbenzamido)hexyl)-9H-pyrido[3,4-b]indole-3-carboxamide Pyridoindole core 4-methoxyphenyl, hexyl linker Methoxy, Benzamido 593.71

Notes:

  • Methoxy vs. Fluoro Substitution : The target compound’s methoxy groups enhance electron-donating capacity and solubility compared to fluoro-substituted analogs (e.g., compounds in ), which may improve metabolic stability but reduce electrophilic reactivity.
  • Core Modifications : The pyridoindole derivative in introduces a fused ring system, expanding planar surface area for target engagement but increasing synthetic complexity.

Physicochemical and Spectral Properties

Property 4,7-Dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 1-(4-Methoxyphenyl)-N-(6-(2-methylbenzamido)hexyl)-9H-pyrido[3,4-b]indole-3-carboxamide
Melting Point (°C) Not reported 249–250 Not reported
Rf Value Not reported 0.67 (CHCl3/MeOH, 94:6) Not reported
IR Peaks (cm⁻¹) Expected: ~1650 (C=O), ~1250 (C-O) 1666.50 (C=O), 1535.34 (C-F) 1651 (C=O), 1514 (aromatic C=C)
Solubility Likely moderate (methoxy groups) Low (nonpolar benzophenone) Moderate (hexyl linker enhances lipophilicity)

Research Implications and Limitations

  • Target Interactions : The target compound’s methoxy-rich structure may favor interactions with oxygen-dependent enzymes (e.g., kinases or cytochrome P450 isoforms), though docking studies (e.g., AutoDock Vina ) are needed to validate this hypothesis.
  • Bioactivity Gaps: No biological data (e.g., IC50, binding affinity) are available for the target compound in the evidence, limiting direct pharmacological comparison.
  • Synthetic Challenges : The evidence highlights the difficulty of purifying carboxamide derivatives (e.g., 10–37.5% yields in ), suggesting similar challenges for the target compound.

Biological Activity

4,7-Dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic contexts.

Chemical Structure

The chemical structure of 4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can be represented as follows:

C17H20N2O4\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4

This structure includes two methoxy groups and an indole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a study on related indole derivatives demonstrated their effectiveness in inhibiting microtubule assembly and inducing apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung adenocarcinoma (A549) cells. The most promising compounds showed IC50 values ranging from 0.011 to 0.054 µM against these cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2310.019Induces apoptosis via caspase activation
Compound BA5490.048Microtubule destabilization
4,7-Dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamideTBDTBDTBD

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective effects. In vitro studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms by which 4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide exerts its biological effects are multifaceted:

  • Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Caspase Activation : Induction of apoptosis is often mediated through the activation of caspases, critical enzymes in the apoptotic pathway.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from oxidative stress.

Study 1: Anticancer Efficacy

A recent study synthesized a series of indole derivatives including 4,7-dimethoxy-N-(3-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide. The researchers evaluated their cytotoxicity against several cancer cell lines and found that certain derivatives significantly inhibited cell proliferation and induced apoptosis at low concentrations .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective potential of similar indole compounds. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress through modulation of intracellular signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.